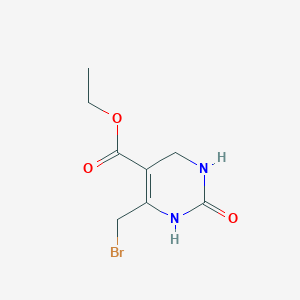

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as 6-bromomethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, is a synthetic compound belonging to the family of pyrimidine derivatives. It is used in various scientific research applications, such as drug synthesis, medicinal chemistry, and biochemistry. This compound has been studied extensively in recent years due to its potential uses in drug design, drug synthesis, and biochemistry.

Scientific Research Applications

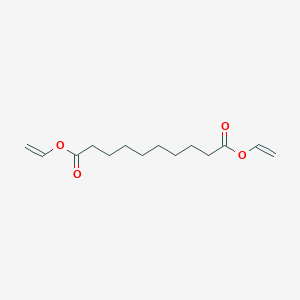

Polymer Research

In the field of polymer science, this compound serves as a precursor for the synthesis of block copolymers . These copolymers have significant applications in creating materials with tailored properties for specific uses, such as in medical devices, filtration systems, and as drug delivery mechanisms.

Pharmaceutical Synthesis

This compound is utilized in the synthesis of quinoline derivatives , which are prominent in medicinal chemistry. Quinolines are known for their antibacterial and antimalarial properties, making them valuable in the development of new therapeutic agents.

Material Science

In material science, the compound finds application in the development of light-emitting diodes (LEDs) and as corrosion inhibitors for metals . This is due to its ability to participate in the formation of polymers and other materials that exhibit desirable electronic properties.

Organic Synthesis

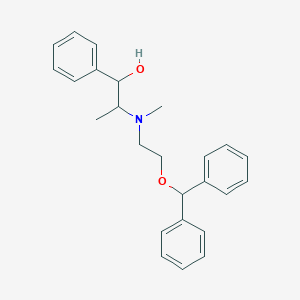

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a key intermediate in organic synthesis, particularly in the formation of symmetrical diethers . These diethers are important in creating complex organic molecules with potential applications in various chemical industries.

Chemical Research

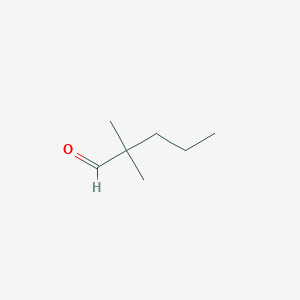

In chemical research, this compound is used for the radical bromination of other organic compounds . This process is crucial for modifying the structure of organic molecules, thereby altering their chemical properties for desired applications.

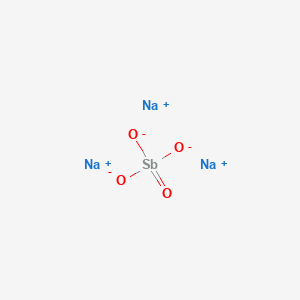

Biochemistry

The compound’s role in biochemistry includes its use in electrochemical studies . It is involved in the electrochemical reduction processes that are fundamental to understanding the electron transfer reactions occurring in biological systems.

Mechanism of Action

Target of Action

Bromomethyl compounds are generally known to be useful building blocks in a wide array of chemical transformations .

Mode of Action

The compound’s mode of action is likely to involve the bromomethyl group. This group can participate in various reactions, such as the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The bromomethyl group can be transferred from boron to palladium in a process known as transmetalation .

Biochemical Pathways

Bromomethyl compounds are known to participate in a variety of chemical transformations, potentially affecting multiple biochemical pathways .

Result of Action

The compound’s bromomethyl group is likely to interact with other molecules in a variety of ways, leading to various potential outcomes .

properties

IUPAC Name |

ethyl 6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O3/c1-2-14-7(12)5-4-10-8(13)11-6(5)3-9/h2-4H2,1H3,(H2,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSPAPSTDLJWOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406983 |

Source

|

| Record name | Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

CAS RN |

14903-94-7 |

Source

|

| Record name | Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.